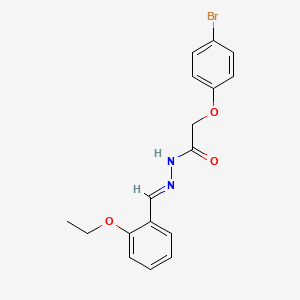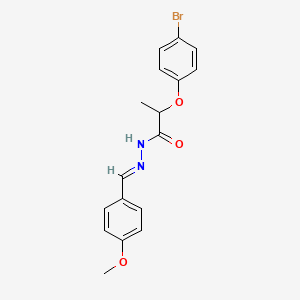![molecular formula C31H29N3O2S2 B11977922 (5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977922.png)
(5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化合物(5Z)-5-{[3-(4-异丙氧基-3-甲基苯基)-1-苯基-1H-吡唑-4-基]亚甲基}-3-(1-苯乙基)-2-硫代-1,3-噻唑烷-4-酮 是一种复杂的有机分子,在化学、生物学和医药等多个领域具有潜在的应用价值。该化合物包含一个噻唑烷酮核心,众所周知具有多样的生物活性,以及一个吡唑部分,常出现在具有抗炎和镇痛特性的化合物中。
准备方法
合成路线和反应条件
(5Z)-5-{[3-(4-异丙氧基-3-甲基苯基)-1-苯基-1H-吡唑-4-基]亚甲基}-3-(1-苯乙基)-2-硫代-1,3-噻唑烷-4-酮 的合成通常涉及多个步骤,从易于获得的起始原料开始。一种常见的合成路线包括以下步骤:
吡唑环的形成: 合成始于在酸性或碱性条件下通过肼衍生物与合适的β-二酮反应形成吡唑环。
噻唑烷酮的形成: 然后将吡唑中间体与硫脲衍生物反应形成噻唑烷酮环。此步骤通常需要加热,并存在如乙酸等催化剂。
亚甲基桥的形成: 最后一步是在碱性条件下使噻唑烷酮中间体与醛衍生物反应形成亚甲基桥。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以最大限度地提高产率和纯度,同时最大限度地降低成本和环境影响。这可能包括使用连续流动反应器、先进的纯化技术和绿色化学原理,以减少废物和能源消耗。
化学反应分析
反应类型
(5Z)-5-{[3-(4-异丙氧基-3-甲基苯基)-1-苯基-1H-吡唑-4-基]亚甲基}-3-(1-苯乙基)-2-硫代-1,3-噻唑烷-4-酮 可以发生各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等试剂氧化,形成亚砜或砜。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等试剂进行,以还原噻唑烷酮环。
取代: 该化合物可以发生亲核取代反应,尤其是在吡唑环和噻唑烷酮环上,使用如卤代烷或酰氯等试剂。
常用试剂和条件
氧化: 过氧化氢,高锰酸钾,乙酸。
还原: 硼氢化钠,氢化铝锂,乙醇。
取代: 卤代烷,酰氯,二甲基甲酰胺 (DMF)。
主要产物
氧化: 亚砜,砜。
还原: 还原的噻唑烷酮衍生物。
取代: 烷基化或酰化衍生物。
科学研究应用
(5Z)-5-{[3-(4-异丙氧基-3-甲基苯基)-1-苯基-1H-吡唑-4-基]亚甲基}-3-(1-苯乙基)-2-硫代-1,3-噻唑烷-4-酮 在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 由于存在吡唑部分,研究其潜在的抗炎和镇痛特性。
医药: 研究其在治疗各种疾病(包括癌症和传染病)中作为治疗剂的潜在用途。
作用机制
(5Z)-5-{[3-(4-异丙氧基-3-甲基苯基)-1-苯基-1H-吡唑-4-基]亚甲基}-3-(1-苯乙基)-2-硫代-1,3-噻唑烷-4-酮 的作用机制涉及它与特定分子靶点和途径的相互作用:
分子靶点: 该化合物可能靶向参与炎症途径的酶或受体,如环氧合酶 (COX) 酶。
涉及的途径: 它可能抑制前列腺素等促炎介质的产生,从而发挥其抗炎作用。
相似化合物的比较
(5Z)-5-{[3-(4-异丙氧基-3-甲基苯基)-1-苯基-1H-吡唑-4-基]亚甲基}-3-(1-苯乙基)-2-硫代-1,3-噻唑烷-4-酮 可以与其他类似化合物进行比较:
类似化合物: 噻唑烷酮衍生物,吡唑衍生物。
独特性: 噻唑烷酮和吡唑部分在一个分子中的组合提供了独特的生物活性集和化学反应性,这在其他化合物中并不常见。
该化合物的独特结构和多样反应性使其成为各个科学领域宝贵的研究对象。
属性
分子式 |
C31H29N3O2S2 |
|---|---|
分子量 |
539.7 g/mol |
IUPAC 名称 |
(5Z)-5-[[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C31H29N3O2S2/c1-20(2)36-27-16-15-24(17-21(27)3)29-25(19-33(32-29)26-13-9-6-10-14-26)18-28-30(35)34(31(37)38-28)22(4)23-11-7-5-8-12-23/h5-20,22H,1-4H3/b28-18- |
InChI 键 |
GYHDMIKMEVQXSD-VEILYXNESA-N |
手性 SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C5=CC=CC=C5)OC(C)C |
规范 SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C5=CC=CC=C5)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11977840.png)
![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977842.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B11977852.png)

![methyl (2E)-2-(4-ethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11977861.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11977872.png)

![diisopropyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11977884.png)
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B11977886.png)




![N-[1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-2-chlorobenzamide](/img/structure/B11977914.png)
